5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
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Description
5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O2S2 and its molecular weight is 425.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Studies
Research by Rozwadowska and Sulima (2001) focused on synthesizing and studying the spectral characteristics (IR, 1H, 13C NMR, and MS) of hydrogenated thiazolo[2,3-a]isoquinolines, which are closely related to the compound (Rozwadowska & Sulima, 2001).
Inhibition of Phenylethanolamine N-methyltransferase
A study by Blank et al. (1980) investigated tetrahydroisoquinoline-7-sulfonanilides, similar to the compound , for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. This research helps in understanding the biochemical interactions of these compounds (Blank et al., 1980).
Synthesis of 4-Bromo-1,2-dihydroisoquinolines
Research by He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines from related triazoles highlights the synthetic pathways and potential intermediates relevant to the compound (He et al., 2016).
Thiophene Sulfonamide Derivatives
A study by Noreen et al. (2017) investigated the synthesis of thiophene sulfonamide derivatives, closely related to the compound , and their potential as urease inhibitors and antibacterial agents (Noreen et al., 2017).
Antitumor Activity of Isoquinoline Derivatives
Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, related to the compound , and evaluated their antineoplastic activity in mice. This research provides insights into the potential therapeutic applications of these compounds (Liu et al., 1995).
Properties
IUPAC Name |
5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUQPJXPSTPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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